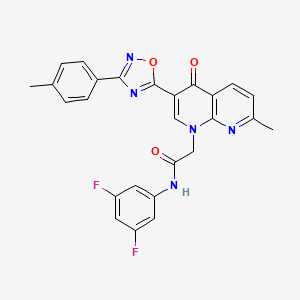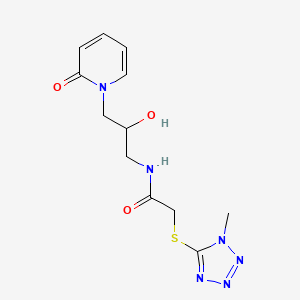
N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide, also known as JNJ-42756493, is a novel small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation.
Mechanism of Action
N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide is a selective inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins play a crucial role in the regulation of gene expression by binding to acetylated lysine residues on histones. BET proteins are involved in the transcriptional activation of genes associated with cancer and inflammation. N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide inhibits the binding of BET proteins to chromatin, resulting in the downregulation of genes associated with cancer and inflammation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has been shown to have biochemical and physiological effects in preclinical studies. In cancer models, N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma. In these models, N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has been shown to reduce inflammation, cytokine production, and immune cell infiltration.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the BET family of proteins, which reduces the risk of off-target effects. N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has also shown promising results in preclinical studies, making it a potential candidate for further development. However, N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide also has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the development of N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide. One direction is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Another direction is the development of combination therapies with other anti-cancer or anti-inflammatory agents. N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has also shown promising results in preclinical studies of hematological malignancies, and further studies are needed to determine its potential therapeutic applications in these diseases. Additionally, N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has been shown to have anti-viral effects, and further studies are needed to explore its potential as an anti-viral agent.
Synthesis Methods
N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide was synthesized using a one-pot, three-step reaction sequence. The first step involved the reaction of 2,4-dimethoxybenzaldehyde with 2-pyrrolidin-1-ylpyrimidine in the presence of potassium carbonate and DMF to form the intermediate compound. The intermediate was then reacted with 3-bromoaniline in the presence of cesium carbonate and DMF to form the final product. The synthesis of N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide was reported by researchers at Janssen Research and Development.
Scientific Research Applications
N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has been studied extensively for its potential therapeutic applications in cancer and inflammation. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases. N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has been shown to inhibit the binding of BET proteins to chromatin, resulting in the downregulation of genes associated with cancer and inflammation. Preclinical studies have shown promising results in various cancer models, including hematological malignancies, prostate cancer, and lung cancer. N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has also shown anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma.
properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F2N5O3/c1-14-3-6-16(7-4-14)24-31-26(36-32-24)21-12-33(25-20(23(21)35)8-5-15(2)29-25)13-22(34)30-19-10-17(27)9-18(28)11-19/h3-12H,13H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLILSYFERFWJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC(=CC(=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2945739.png)
![N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2945740.png)
![5-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2945741.png)
![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]quinazolin-4-one](/img/structure/B2945742.png)
![6-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B2945743.png)

![2-[Isobutyryl(methyl)amino]acetic acid](/img/structure/B2945748.png)

![4-Amino-3-[(3-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2945751.png)

![2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2945756.png)
![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2945757.png)